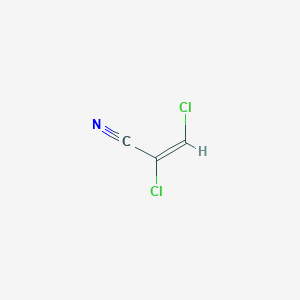
alpha,beta-Dichloroacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,beta-Dichloroacrylonitrile is a chemical compound with the molecular formula C3HCl2N. It is a clear, colorless to light yellow liquid. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
Preparation Methods
Alpha,beta-Dichloroacrylonitrile can be synthesized through the direct chlorination of acrylonitrile in the presence of light and in the absence of substantial amounts of oxygen and water. This method involves the addition of chlorine gas to acrylonitrile, often in the presence of an organic solvent like carbon tetrachloride, under visible light . The reaction is carried out in an anhydrous medium to prevent the formation of by-products and to achieve higher yields.
Chemical Reactions Analysis
Alpha,beta-Dichloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form different unsaturated compounds.
Addition Reactions: It can react with nucleophiles to form addition products.
Common reagents used in these reactions include bases, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha,beta-Dichloroacrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of alpha,beta-Dichloroacrylonitrile involves its reactivity with nucleophiles and its ability to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Alpha,beta-Dichloroacrylonitrile can be compared with other similar compounds such as:
2,3-Dichloroacrylonitrile: Similar in structure but may have different reactivity and applications.
Alpha,beta-Dichloropropionitrile: Another related compound with distinct properties and uses.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C3HCl2N |
|---|---|
Molecular Weight |
121.95 g/mol |
IUPAC Name |
(E)-2,3-dichloroprop-2-enenitrile |
InChI |
InChI=1S/C3HCl2N/c4-1-3(5)2-6/h1H/b3-1+ |
InChI Key |
NDWDVOQVCRKCDJ-HNQUOIGGSA-N |
Isomeric SMILES |
C(=C(\C#N)/Cl)\Cl |
Canonical SMILES |
C(=C(C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


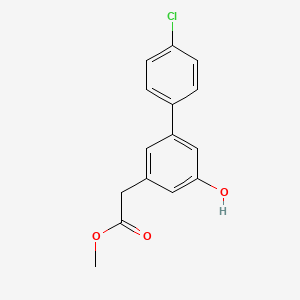
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)

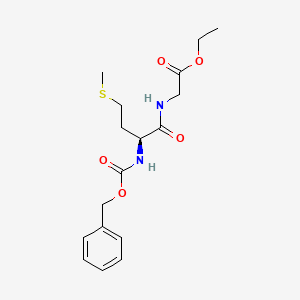
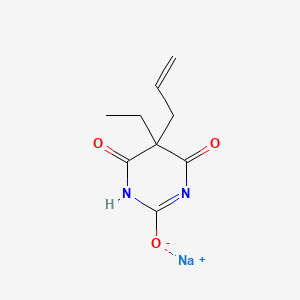
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
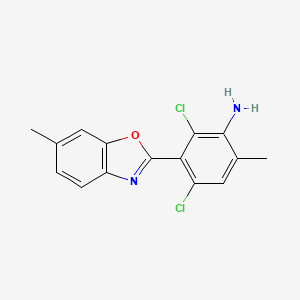
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
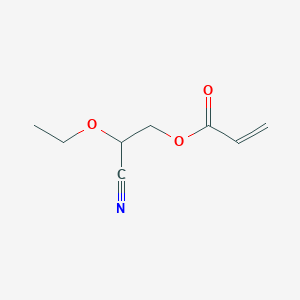
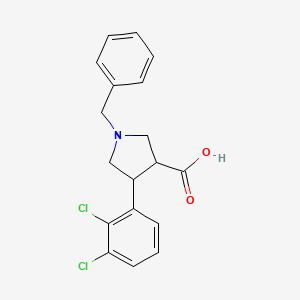
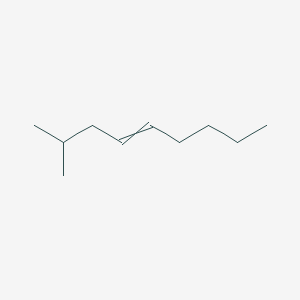
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
